Artemisinin-d4

Description

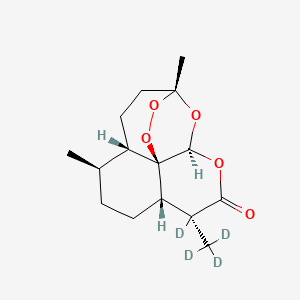

Structure

3D Structure

Properties

Molecular Formula |

C15H22O5 |

|---|---|

Molecular Weight |

286.36 g/mol |

IUPAC Name |

(1R,4S,5R,8S,9R,12S,13R)-9-deuterio-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |

InChI |

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3,9D |

InChI Key |

BLUAFEHZUWYNDE-MJVQAEMVSA-N |

Isomeric SMILES |

[2H][C@]1([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is Artemisinin-d4 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Artemisinin-d4, a deuterated analog of the potent antimalarial compound, artemisinin. This document details its primary application in research as an internal standard for quantitative bioanalytical assays, outlines experimental protocols, and presents key data in a structured format.

Introduction to Artemisinin-d4

Artemisinin-d4 is a stable isotope-labeled version of artemisinin, a sesquiterpene lactone renowned for its antimalarial properties. The "d4" designation indicates that four hydrogen atoms in the artemisinin molecule have been replaced with deuterium atoms. This isotopic labeling makes Artemisinin-d4 an ideal internal standard for mass spectrometry-based quantification of artemisinin and its derivatives in complex biological matrices. Its chemical and physical properties are nearly identical to those of unlabeled artemisinin, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer.

Physicochemical Properties

The fundamental properties of Artemisinin-d4 are crucial for its application in analytical methodologies. A summary of these properties is provided below.

| Property | Value |

| Molecular Formula | C₁₅H₁₈D₄O₅ |

| Molecular Weight | 286.36 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents |

Primary Use in Research: Internal Standard for Quantitative Analysis

The principal application of Artemisinin-d4 in a research setting is as an internal standard in quantitative analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical chemistry for its ability to correct for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical results.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (ID-MS) is a powerful technique for the precise quantification of analytes. A known amount of the isotopically labeled standard (Artemisinin-d4) is added to the sample at the earliest stage of the analytical workflow. This "spiked" sample is then subjected to extraction, purification, and analysis. Because the internal standard and the analyte (unlabeled artemisinin) have nearly identical chemical properties, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal in the mass spectrometer is then used to calculate the concentration of the analyte in the original sample, effectively canceling out any variations introduced during the analytical process.

Experimental Protocol: Quantification of Artemisinin in Human Plasma using LC-MS/MS with Artemisinin-d4 Internal Standard

This section provides a detailed methodology for the quantification of artemisinin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Artemisinin-d4 as an internal standard. This protocol is adapted from established methods for artemisinin quantification.[1]

Materials and Reagents

-

Artemisinin (analytical standard)

-

Artemisinin-d4 (internal standard)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges

Instrumentation

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare primary stock solutions of artemisinin and Artemisinin-d4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of artemisinin by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Working Solution: Prepare a working solution of Artemisinin-d4 at a concentration of 100 ng/mL in a 50:50 mixture of acetonitrile and water.

-

Calibration Standards and QC Samples: Spike blank human plasma with the artemisinin working standard solutions to create calibration standards at concentrations ranging from 1 to 1000 ng/mL. Prepare quality control samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the Artemisinin-d4 internal standard working solution (100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex again.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Mobile Phase A: 10 mM Ammonium acetate in water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to 50% B and equilibrate for 2 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Artemisinin | 283.2 | 265.2 | 15 |

| Artemisinin-d4 | 287.2 | 269.2 | 15 |

Data Analysis

The concentration of artemisinin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of artemisinin in the unknown samples is then interpolated from this calibration curve.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantification of artemisinin in a biological sample using Artemisinin-d4 as an internal standard.

Caption: Experimental workflow for the quantification of artemisinin.

Logical Relationship of Isotope Dilution

The following diagram illustrates the logical relationship of using a stable isotope-labeled internal standard in quantitative analysis.

Caption: Logic of isotope dilution mass spectrometry.

Conclusion

Artemisinin-d4 is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS-based bioanalytical methods provides a high degree of accuracy and precision, which is essential for reliable quantitative data in preclinical and clinical studies of artemisinin and its derivatives. The detailed protocol and workflows provided in this guide serve as a valuable resource for the implementation of robust and reliable analytical methodologies.

References

Artemisinin-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and analytical applications of Artemisinin-d4. It is intended to serve as a comprehensive resource for researchers utilizing this stable isotope-labeled compound in drug development and various scientific investigations.

Core Chemical and Physical Properties

Artemisinin-d4 is the deuterated form of Artemisinin, a sesquiterpene lactone renowned for its potent antimalarial activity. The incorporation of four deuterium atoms into the artemisinin structure results in a molecule with a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of artemisinin. While specific experimental data for all physical properties of Artemisinin-d4 are not extensively published, they are presumed to be very similar to those of unlabeled artemisinin due to the nature of isotopic labeling.

| Property | Value | Reference |

| Molecular Formula | C₁₅D₄H₁₈O₅ | [1] |

| Molecular Weight | 286.357 g/mol | [1] |

| Appearance | Colorless needles or white crystalline powder | [2] |

| Melting Point | ~152-157 °C (decomposes at higher temperatures) | [3][4] |

| Solubility | Practically insoluble in water; very soluble in dichloromethane; freely soluble in acetone and ethyl acetate; soluble in glacial acetic acid, methanol, and ethanol.[2][3] | |

| SMILES | [2H]C([2H])([2H])[C@]1([2H])[C@@H]2CC--INVALID-LINK--[C@@H]3CC O[C@@]4(O3)[C@H]1OOC4(C)C2=O | [1] |

Mechanism of Action: The Heme-Activation Pathway

The antimalarial activity of artemisinin and its derivatives, including Artemisinin-d4, is primarily attributed to the cleavage of its endoperoxide bridge. This process is catalyzed by ferrous iron (Fe²⁺), which is abundant in the malaria parasite due to the digestion of hemoglobin. The interaction with heme initiates a cascade of reactions that generate cytotoxic reactive oxygen species (ROS) and carbon-centered radicals. These radicals are highly reactive and can alkylate and damage essential parasite proteins and lipids, leading to parasite death.

References

The deuterium switch: A deep dive into the discovery and development of deuterated artemisinin

A technical guide for researchers and drug development professionals on the potential of deuterium-modified artemisinin to enhance antimalarial therapy.

This whitepaper explores the scientific rationale, synthesis, and potential advantages of deuterated artemisinin, a next-generation antimalarial agent. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, researchers aim to improve the metabolic stability and pharmacokinetic profile of this essential medicine, potentially leading to enhanced therapeutic efficacy and a reduced risk of drug resistance.

Introduction: The Enduring Challenge of Malaria and the Promise of Deuteration

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge. Artemisinin and its derivatives are the cornerstone of modern antimalarial treatment, credited with saving millions of lives.[1] However, the short pharmacokinetic half-life of these compounds and the emergence of artemisinin-resistant parasite strains necessitate the development of improved therapeutic agents.[2]

One promising strategy to enhance the properties of existing drugs is "deuteration," the selective replacement of hydrogen atoms with deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down drug metabolism, particularly cytochrome P450 (CYP)-mediated oxidation, leading to a longer drug half-life, increased exposure, and potentially a more favorable safety and efficacy profile.

Mechanism of Action: The Radical Path to Parasite Demise

The antimalarial activity of artemisinin is intrinsically linked to its unique 1,2,4-trioxane ring containing an endoperoxide bridge.[1] The current understanding of its mechanism of action involves a multi-step process initiated within the malaria parasite.

The parasite, during its intraerythrocytic stage, digests hemoglobin, releasing heme and free ferrous iron (Fe²⁺). This iron is believed to be the primary activator of artemisinin. The interaction between the iron and the endoperoxide bridge leads to the cleavage of this bridge and the generation of highly reactive oxygen and subsequent carbon-centered radicals.[3][4] These radicals then indiscriminately alkylate and damage a multitude of parasite proteins and other biomolecules, leading to oxidative stress and ultimately, parasite death.[3][4] Another proposed target for artemisinin is the Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6).[5]

Below are diagrams illustrating the key pathways in artemisinin's mechanism of action.

Caption: Artemisinin activation by heme and subsequent alkylation of parasite components.

Caption: Generation of reactive oxygen species (ROS) by activated artemisinin.

Synthesis of Deuterated Artemisinin: Methodologies and Protocols

The synthesis of deuterated artemisinin analogs typically involves the introduction of deuterium at specific molecular positions that are susceptible to metabolic modification. One reported method focuses on the synthesis of C-12 deuterated deoxoartemisinin.[6] Another approach involves the synthesis of deuterated dihydroartemisinic acid (DHAA), a key precursor to artemisinin.[7]

General Experimental Protocol for the Synthesis of Deuterated Dihydroartemisinin

The following is a generalized protocol for the reduction of artemisinin to dihydroartemisinin, which can be adapted for deuteration by using a deuterated reducing agent.

Materials:

-

Artemisinin

-

Methanol (anhydrous)

-

Sodium borodeuteride (NaBD₄)

-

Ethyl acetate

-

Acetic acid (30% in methanol)

-

Silica gel for column chromatography

-

TLC plates

Procedure:

-

Suspend artemisinin in anhydrous methanol and cool the mixture to 0-5°C in an ice bath.

-

Slowly add sodium borodeuteride (NaBD₄) to the cooled suspension in small portions over a period of 30 minutes.

-

Stir the reaction mixture vigorously for an additional hour at 0-5°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture to pH 5-6 with a 30% solution of acetic acid in methanol.

-

Evaporate the solvent under reduced pressure to obtain a white residue.

-

Extract the residue multiple times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain deuterated dihydroartemisinin.

Note: This is a generalized protocol and may require optimization for specific deuterated analogs.

Pharmacokinetics of Artemisinin and the Potential Impact of Deuteration

Artemisinin and its derivatives are characterized by rapid absorption and fast elimination, with short half-lives.[8][9] This rapid clearance necessitates combination therapy to ensure complete parasite eradication and prevent recrudescence.

While specific pharmacokinetic data for deuterated artemisinin in direct comparison to its non-deuterated counterpart is not yet widely available in published literature, studies on other deuterated drugs have consistently shown significant improvements in metabolic stability. The following table summarizes typical pharmacokinetic parameters for artemisinin in rats, providing a baseline for future comparative studies.

Table 1: Pharmacokinetic Parameters of Artemisinin in Rats [6][10][11]

| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t₁/₂ (h) |

| Artemisinin | Oral | 100 | 235 ± 58 | 0.5 ± 0.2 | 865 ± 210 | 1.5 ± 0.4 |

| Artemisinin | IV | 5 | 700 ± 166 | - | 450 ± 98 | 0.77 ± 0.06 |

Data are presented as mean ± standard deviation.

The deuteration of artemisinin at metabolically active sites is expected to slow its clearance, leading to a higher Cmax, a longer t₁/₂, and an increased overall drug exposure (AUC).

Efficacy of Artemisinin and the Anticipated Benefits of Deuteration

The efficacy of artemisinin and its derivatives against Plasmodium falciparum is well-established, with IC50 values typically in the nanomolar range.

Table 2: In Vitro Antimalarial Activity of Artemisinin and its Derivatives [12]

| Compound | IC₅₀ (nM) against P. berghei |

| Artemisinin | 19 |

| Artesunate | 11 |

| Dihydroartemisinin | 3 |

By improving the pharmacokinetic profile, deuteration has the potential to enhance the efficacy of artemisinin. A longer residence time in the body could lead to a more sustained pressure on the parasite population, potentially resulting in more effective parasite clearance and a reduced likelihood of recrudescence.

Preclinical and Clinical Development of Deuterated Artemisinin

Currently, there is limited publicly available information on the preclinical and clinical development of deuterated artemisinin. The development of deuterated drugs typically follows a similar pathway to their non-deuterated counterparts, including comprehensive preclinical toxicology studies and phased clinical trials to establish safety and efficacy.[13][14][15][16][17]

The workflow for the development of a deuterated drug is outlined below.

Caption: The drug development pipeline for a novel deuterated compound.

Conclusion and Future Directions

The development of deuterated artemisinin represents a promising avenue for improving the treatment of malaria. By leveraging the kinetic isotope effect, it is anticipated that deuterated analogs will exhibit a superior pharmacokinetic profile, leading to enhanced efficacy and a more robust defense against the development of drug resistance.

Further research is critically needed to:

-

Synthesize and characterize a range of deuterated artemisinin analogs.

-

Conduct comprehensive in vitro and in vivo studies to quantify the improvements in pharmacokinetics and efficacy compared to non-deuterated artemisinin.

-

Initiate preclinical toxicology studies to establish the safety profile of lead candidates.

The successful development and deployment of deuterated artemisinin could provide a vital new tool in the global effort to eradicate malaria.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Frontiers | The Effect of Artemisinin-Based Drugs vs Non-artemisinin-based Drugs on Gametophyte Carrying in the Body After the Treatment of Uncomplicated Falciparum Malaria: A Systematic Review and Meta-analysis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Making sure you're not a bot! [gupea.ub.gu.se]

- 9. Pharmacokinetics of artesunate after single oral administration to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. extranet.who.int [extranet.who.int]

- 14. Toxicity of the antimalarial artemisinin and its dervatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Subchronic toxicological study of two artemisinin derivatives in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. paho.org [paho.org]

- 17. Frontiers | Pre-clinical toxicity assessment of Artemisia absinthium extract-loaded polymeric nanoparticles associated with their oral administration [frontiersin.org]

A Technical Guide: Artemisinin-d4 vs. Non-Labeled Artemisinin for Bioanalytical Applications

Executive Summary: Artemisinin is a cornerstone of global antimalarial therapy, and its precise quantification in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. This technical guide provides an in-depth comparison between non-labeled artemisinin and its deuterated isotopologue, Artemisinin-d4. The primary distinction lies not in their therapeutic action but in their roles within a bioanalytical setting. Non-labeled artemisinin is the analyte of interest, the compound being measured. Artemisinin-d4, conversely, serves as the ideal internal standard for mass spectrometry-based assays, ensuring accuracy and precision by correcting for variations during sample processing and analysis. This guide details the physicochemical differences, the principles of its application, comprehensive experimental protocols, and the fundamental mechanism of action of artemisinin.

Comparative Physicochemical Properties

Stable isotope-labeled compounds are molecules where one or more atoms have been replaced by a heavier, non-radioactive isotope. In Artemisinin-d4, four hydrogen atoms (H) are replaced by deuterium (D). This substitution results in a minimal change to the molecule's chemical properties but a distinct increase in its molecular mass. This mass shift is the critical feature exploited in mass spectrometry. While properties like solubility and melting point are nearly identical, the key differentiator is the molecular weight.[1]

| Property | Non-Labeled Artemisinin | Artemisinin-d4 | Rationale for Significance |

| Molecular Formula | C₁₅H₂₂O₅ | C₁₅H₁₈D₄O₅ | The presence of four deuterium atoms is the defining structural difference. |

| Molecular Weight | ~282.33 g/mol | ~286.35 g/mol | The +4 Da mass shift allows for distinct detection by a mass spectrometer without altering chromatographic behavior. |

| Solubility | Poorly soluble in water; soluble in aprotic solvents.[2] | Essentially identical to non-labeled artemisinin. | Ensures that both compounds behave similarly during extraction and chromatography. |

| Chemical Reactivity | Contains a critical endoperoxide bridge.[3] | Identical, as deuterium labeling does not alter the core reactive structure. | Ensures co-elution and similar ionization efficiency in LC-MS applications. |

The Role of Artemisinin-d4 as an Internal Standard

In quantitative bioanalysis, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is essential for achieving accurate and reproducible results.[4] The IS is a compound of fixed concentration added to every sample, calibrator, and quality control sample. Its purpose is to mimic the analyte's behavior throughout the analytical process, thereby correcting for potential variability.

Why Deuterated Standards are the Gold Standard: A deuterated internal standard like Artemisinin-d4 is considered ideal because it possesses nearly identical physicochemical properties to the non-labeled analyte. This means it:

-

Co-elutes with the analyte during chromatography.

-

Exhibits the same extraction recovery from the biological matrix (e.g., plasma).

-

Undergoes similar ionization in the mass spectrometer source.

However, due to its higher mass, it is easily distinguished from the non-labeled artemisinin by the mass spectrometer. The instrument measures the ratio of the analyte's signal to the IS's signal. Any loss of sample during preparation or fluctuation in instrument performance will affect both compounds equally, leaving the ratio constant and ensuring the final calculated concentration is accurate.

Experimental Protocol: LC-MS/MS Quantification of Artemisinin

This section outlines a typical protocol for the quantification of artemisinin in human plasma using Artemisinin-d4 as an internal standard. The methodology is adapted from established and validated bioanalytical methods.[4][5]

3.1 Materials and Reagents

-

Artemisinin (analyte) and Artemisinin-d4 (internal standard) reference materials

-

Human plasma (with anticoagulant, e.g., heparin)

-

Acetonitrile (LC-MS grade)

-

Ammonium Acetate

-

Formic Acid

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges or 96-well plates (e.g., Oasis HLB)

3.2 Sample Preparation (Solid Phase Extraction)

-

Thaw plasma samples, calibrators, and quality controls on ice.

-

Add 50 µL of the internal standard working solution (Artemisinin-d4 in plasma-water) to each well.

-

Vortex the plate gently to mix.

-

Condition the SPE plate wells with methanol followed by equilibration with water.

-

Load the plasma samples onto the SPE plate.

-

Wash the wells with a low-organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

3.3 LC-MS/MS Instrumentation and Conditions The following table summarizes typical parameters for an LC-MS/MS system.

| Parameter | Condition |

| LC System | Waters Acquity UPLC or similar |

| Column | Hypersil Gold C18 (100 mm x 2.1 mm, 5 µm) or equivalent[4][5] |

| Mobile Phase | 50:50 (v/v) Acetonitrile : 10 mM Ammonium Acetate (pH 3.5)[4][5] |

| Flow Rate | 0.3 - 0.5 mL/min[4][6] |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Monitored Transitions | Artemisinin: [M+NH₄]⁺ → fragments (e.g., m/z 300 → 282, 264) Artemisinin-d4: [M+NH₄]⁺ → fragments (e.g., m/z 304 → 286, 268) |

| Detection | Multiple Reaction Monitoring (MRM) |

Artemisinin's Mechanism of Action

The therapeutic effect of artemisinin is dependent on its unique endoperoxide bridge. The prevailing mechanism suggests that this bridge is reductively cleaved by ferrous iron (Fe²⁺), which is abundant in the malaria parasite due to hemoglobin digestion.[3][7] This cleavage initiates a cascade that generates highly reactive oxygen species (ROS) and carbon-centered radicals.[7][8][9] These radicals then damage a wide array of parasite macromolecules, including proteins and lipids, leading to oxidative stress and parasite death.[3][10]

The Deuterium Kinetic Isotope Effect (KIE)

A theoretical consideration when using deuterated compounds is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[11] If the cleavage of a C-H bond is the rate-limiting step in a compound's metabolism, replacing that hydrogen with deuterium can slow down the metabolic rate.[12][13][14] This strategy is intentionally used in drug development to improve the pharmacokinetic profiles of certain drugs.[15]

However, for Artemisinin-d4's application as an internal standard, this effect is negligible and does not compromise its function. The deuterium atoms are placed on stable positions of the molecule that are not typically involved in its primary metabolic pathways. Therefore, both artemisinin and Artemisinin-d4 are metabolized at virtually the same rate, preserving the crucial analyte-to-IS ratio required for accurate quantification.

Conclusion

In the context of bioanalytical science, non-labeled artemisinin and Artemisinin-d4 have distinct and complementary roles. Artemisinin is the therapeutic agent and the target analyte for measurement. Artemisinin-d4 is an indispensable analytical tool, serving as the ideal internal standard for mass spectrometry-based quantification. Its use ensures that pharmacokinetic and clinical studies of artemisinin are built on a foundation of accurate, precise, and reliable data, ultimately supporting the effective use of this vital antimalarial drug.

References

- 1. scispace.com [scispace.com]

- 2. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]

- 7. mdpi.com [mdpi.com]

- 8. Antimalarial Action of Artesunate Involves DNA Damage Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]

- 10. Reactive Oxygen Species as the Brainbox in Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. deutramed.com [deutramed.com]

- 15. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

Navigating the Stability Landscape of Artemisinin-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological stability of Artemisinin-d4. While specific data for the deuterated form is limited, this document leverages the extensive research on artemisinin and its derivatives to offer a robust framework for understanding its stability profile. The endoperoxide bridge, crucial for its therapeutic activity, is also the primary site of instability, making a thorough understanding of its degradation pathways essential for research and drug development.[1][2][3]

Chemical Stability

The chemical stability of the artemisinin scaffold is significantly influenced by environmental factors such as pH, temperature, and the presence of metal ions. The core 1,2,4-trioxane ring system is susceptible to degradation, which can lead to a substantial loss of antimalarial activity.[2][4]

Influence of pH

Artemisinin and its derivatives exhibit pH-dependent stability. While stable in the pH range of 2 to 6, degradation is promoted at pH values below 2 and above 6.[1] This follows a U-shaped pH-rate profile, which is characteristic of reactions susceptible to specific acid-base catalysis.[1] The degradation in aqueous solutions often follows pseudo-first-order kinetics.[1]

Impact of Temperature

Temperature plays a critical role in the stability of artemisinins. While artemisinin is surprisingly thermostable in its crystalline form, showing no obvious decomposition until its melting point (156-157°C), its stability in solution is temperature-dependent.[5] Increased temperatures accelerate the degradation of artemisinin derivatives in plasma and other solutions.[1] For instance, the antimalarial activity of dihydroartemisinin (DHA) in plasma decreases more rapidly at 40°C compared to 37°C.[1] Forced degradation studies on artemisinin-based combination therapies (ACTs) have shown extensive degradation of artemisinin derivatives when stored at 60°C for up to 21 days.[4][6]

Role of Iron and Heme

The presence of ferrous iron (Fe(II)) or heme is a well-documented catalyst for the degradation of artemisinins.[1][2] This interaction is central to its proposed mechanism of action, where the cleavage of the endoperoxide bridge by intraparasitic iron generates reactive oxygen and carbon-centered radicals that damage parasite proteins.[2][7] The reaction with ferrous sulfate in aqueous acetonitrile follows second-order degradation kinetics.[8]

Photostability

While not as extensively studied as other factors, exposure to light can also contribute to the degradation of artemisinin and its derivatives. Proper storage in light-protected containers is crucial to maintain its integrity.

Quantitative Stability Data Summary

The following table summarizes key stability data for artemisinin and its derivatives from various studies. It is important to note that these values can be influenced by the specific experimental conditions.

| Compound | Condition | Half-life (t½) | Reference |

| Dihydroartemisinin (DHA) | pH 7.4 | 5.5 hours | [1] |

| Dihydroartemisinin (DHA) | Plasma | 2.3 hours | [1] |

| Artesunate | pH 7.4 | 10.8 hours | [1] |

| Artesunate | Plasma | 7.3 hours | [1] |

| Artemisinin | Predosed plate at 4°C | 12 weeks | [9] |

| Dihydroartemisinin (DHA) | Predosed plate at 4°C | 8 weeks | [9] |

| Artesunate | Predosed plate at 4°C | 24 weeks | [9] |

| Artemisinin | Predosed plate at 25°C | 8 weeks | [9] |

| Dihydroartemisinin (DHA) | Predosed plate at 25°C | 4 weeks | [9] |

| Artesunate | Predosed plate at 25°C | 12 weeks | [9] |

Biological Stability

The biological stability of Artemisinin-d4 is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. This section explores its stability in biological matrices and its metabolic fate.

Plasma Stability

Artemisinin and its derivatives are generally unstable in plasma, with degradation being a significant factor in their short in vivo half-lives.[1] For example, the antimalarial activity of DHA in plasma is reduced by half after 3 hours and is almost completely gone after 24 hours.[1] This instability is attributed to both chemical degradation and enzymatic activity.

Metabolic Stability

The metabolism of artemisinins is a key factor in their biological stability and clearance. The primary site of metabolism is the liver, where cytochrome P450 (CYP) enzymes play a major role.[10]

-

Artemisinin: Primarily metabolized by CYP2B6, with a secondary contribution from CYP3A4.[10]

-

Artemether: Rapidly demethylated to the active metabolite dihydroartemisinin (DHA) by CYP3A4 and CYP3A5.[10]

-

Artesunate: Rapidly hydrolyzed to its active metabolite, DHA. CYP2A6 is the major enzyme involved in its metabolism.[10]

The introduction of deuterium in Artemisinin-d4 at specific metabolic sites can potentially slow down its metabolism due to the kinetic isotope effect, which may lead to an altered pharmacokinetic profile compared to the non-deuterated parent compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are outlines of key experimental protocols.

Chemical Stability Testing (Forced Degradation)

Objective: To assess the intrinsic stability of Artemisinin-d4 under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Artemisinin-d4 in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions:

-

Acidic: Incubate the drug solution in 0.1 M HCl at a specified temperature (e.g., 60°C).

-

Basic: Incubate the drug solution in 0.1 M NaOH at a specified temperature (e.g., 60°C).

-

Oxidative: Treat the drug solution with 3% H₂O₂ at room temperature.

-

Thermal: Heat the solid drug or its solution at a specified temperature (e.g., 60°C).

-

Photolytic: Expose the drug solution to UV light (e.g., 254 nm) or sunlight.

-

-

Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method with UV or MS detection to quantify the remaining parent drug and identify degradation products.[4][6]

Plasma Stability Assay

Objective: To determine the stability of Artemisinin-d4 in plasma.

Methodology:

-

Preparation: Prepare a stock solution of Artemisinin-d4 and spike it into fresh plasma from the desired species (e.g., human, rat).

-

Incubation: Incubate the plasma samples at 37°C.

-

Time Points: Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Preparation: Stop the reaction by adding a protein precipitation agent (e.g., cold acetonitrile) and centrifuge to remove precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of Artemisinin-d4.

Microsomal Stability Assay

Objective: To evaluate the in vitro metabolic stability of Artemisinin-d4 in liver microsomes.

Methodology:

-

Reaction Mixture: Prepare an incubation mixture containing liver microsomes (from human or other species), a NADPH-regenerating system (or NADPH), and buffer (e.g., phosphate buffer, pH 7.4).[11][12]

-

Initiation: Pre-incubate the mixture with Artemisinin-d4 at 37°C, then initiate the metabolic reaction by adding the NADPH-regenerating system.[11][13]

-

Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 45 minutes).[12][14]

-

Termination: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).[14]

-

Analysis: After centrifugation, analyze the supernatant using LC-MS/MS to measure the disappearance of the parent compound over time.[11]

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]

Visualizing Pathways and Workflows

The following diagrams illustrate key pathways and experimental workflows relevant to the study of Artemisinin-d4.

Chemical Stability Experimental Workflow.

Biological Stability Experimental Workflow.

Mechanism of Action Signaling Pathway.

References

- 1. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Artemisinin - Wikipedia [en.wikipedia.org]

- 8. Kinetics of iron-mediated artemisinin degradation: effect of solvent composition and iron salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Shelf Life of Predosed Plates Containing Mefloquine, Artemisinin, Dihydroartemisinin, and Artesunate as Used for In Vitro Plasmodium falciparum Susceptibility Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Commercial Suppliers of Artemisinin-d4 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of Artemisinin-d4, a deuterated analog of the potent antimalarial compound artemisinin. This stable isotope-labeled compound is a crucial tool for researchers in various fields, including pharmacology, drug metabolism, and clinical diagnostics, primarily serving as an internal standard for mass spectrometry-based quantification of artemisinin and its derivatives.

Commercial Availability and Product Specifications

Artemisinin-d4 is a specialized chemical available from a limited number of commercial suppliers. The primary source identified is LGC Standards, which incorporates Toronto Research Chemicals (TRC), a well-established provider of complex organic molecules. Other suppliers may distribute the TRC product. While readily available, it is often a custom synthesis product, meaning that pricing and lead times may vary and require a direct inquiry.

Below is a summary of the available quantitative data for Artemisinin-d4 and related deuterated analogs from various suppliers. It is important to note that for custom synthesis products, detailed specifications such as purity and isotopic enrichment are typically provided in the Certificate of Analysis (CoA) upon purchase.

| Product Name | Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Format |

| Artemisinin-d4 | LGC Standards (TRC) | TRC-A777503 | C₁₅D₄H₁₈O₅ | 286.357 | Custom Synthesis | Custom Synthesis | Neat Solid |

| Artesunate-d4 | Cayman Chemical | 1316753-15-7 | C₁₉H₂₄D₄O₈ | 388.5 | ≥98% | ≥99% deuterated forms (d₁-d₄) | Solid |

| Artemisinin-d3 | Cayman Chemical | 25359 | C₁₅H₁₉D₃O₅ | 285.4 | ≥98% | Not Specified | Solid |

| [¹³C,²H₄]-Dihydroartemisinin | Alsachim | C877 | ¹³CC₁₄H₂₀D₄O₅ | 289.35 | Min. 95% | Min. 99% ¹³C, 98% ²H | Solid |

Experimental Protocols: Quantification of Artemisinin using Artemisinin-d4 as an Internal Standard

Artemisinin-d4 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of artemisinin in biological matrices such as plasma and serum. The following is a representative experimental protocol synthesized from established methodologies.

Sample Preparation (Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 10 µL of Artemisinin-d4 internal standard solution (concentration to be optimized based on the expected analyte concentration range). Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Liquid-Liquid Extraction: Alternatively, to 100 µL of plasma with internal standard, add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and ethyl acetate). Vortex vigorously for 2 minutes and centrifuge. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical. The gradient program should be optimized to ensure good separation of artemisinin from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both artemisinin and Artemisinin-d4. The exact m/z values will depend on the adduct formed (e.g., [M+NH₄]⁺ or [M+H]⁺).

-

Artemisinin: The ammoniated adduct [M+NH₄]⁺ at m/z 300.2 is often monitored, with a characteristic product ion at m/z 255.2.

-

Artemisinin-d4: The corresponding ammoniated adduct would be at m/z 304.2, with a product ion also showing a +4 Da shift.

-

-

Data Analysis: The concentration of artemisinin in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of artemisinin and a constant concentration of Artemisinin-d4.

-

Experimental Workflow Diagram

Signaling Pathways

Artemisinin and its derivatives have been shown to exert anticancer effects by modulating various signaling pathways. One of the most consistently reported targets is the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and growth.

Artemisinin has been demonstrated to inhibit the phosphorylation of key proteins in this pathway, leading to the downstream effects of apoptosis and reduced cell migration and invasion in cancer cells.

Artemisinin's Inhibitory Effect on the PI3K/AKT/mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Certificate of Analysis for Artemisinin-d4

This guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Artemisinin-d4, a deuterated internal standard crucial for the accurate quantification of artemisinin in various matrices. Understanding the data presented in a CoA is essential for ensuring the quality and reliability of research and drug development activities.

Introduction to Artemisinin-d4 and its Certificate of Analysis

Artemisinin-d4 is a stable isotope-labeled version of artemisinin, a potent antimalarial drug. It is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of quantification.[1][2] A Certificate of Analysis is a formal document that provides detailed information about the identity, purity, and quality of a specific batch of a chemical substance.[3][4][5] It is a critical document for ensuring that the material meets the required specifications for its intended use.

Key Sections of an Artemisinin-d4 Certificate of Analysis

A typical CoA for Artemisinin-d4 will include the following sections, each providing critical data points for the user.

| Parameter | Example Data | Description |

| Product Name | Artemisinin-d4 | The common chemical name of the substance. |

| Catalog Number | ART-001-D4 | A unique identifier for the product from the supplier. |

| Lot Number | B2023-08-15 | A unique identifier for the specific production batch. |

| CAS Number | 176652-07-6 (for d3) | The Chemical Abstracts Service registry number. Note: A specific CAS for d4 may not always be available. |

| Molecular Formula | C₁₅H₁₈D₄O₅ | The chemical formula indicating the number of deuterium atoms. |

| Molecular Weight | 286.35 g/mol | The mass of one mole of the substance. |

| Storage Conditions | -20°C, desiccated, in the dark | Recommended conditions to maintain the stability of the compound. |

| Analytical Test | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Purity (by HPLC) | ≥98.0% | 99.5% |

| Isotopic Purity (by MS) | ≥99% Deuterated Forms (d₁-d₄) | 99.6% |

| Chemical Identity (by ¹H NMR) | Conforms to structure | Conforms |

| Residual Solvents (by GC-HS) | ≤0.5% | <0.1% |

| Water Content (by Karl Fischer) | ≤0.5% | 0.2% |

Detailed Methodologies for Key Experiments

The following are representative protocols for the analytical tests cited in the CoA.

-

Objective: To determine the chemical purity of the Artemisinin-d4 sample by separating it from any non-deuterated artemisinin and other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Sample Preparation: A known concentration of the Artemisinin-d4 sample is prepared in a suitable solvent like acetonitrile or methanol.

-

Data Analysis: The peak area of Artemisinin-d4 is compared to the total area of all peaks in the chromatogram to calculate the purity percentage.

-

Objective: To confirm the molecular weight and determine the isotopic enrichment of Artemisinin-d4.

-

Instrumentation: A high-resolution mass spectrometer (HR-MS) is often used for accurate mass measurements.[8]

-

Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common.[9]

-

Data Acquisition: Full scan mass spectra are acquired over a relevant mass-to-charge (m/z) range.

-

Sample Preparation: The sample is dissolved in a suitable solvent and infused directly into the mass spectrometer or injected via an LC system.

-

Data Analysis: The relative intensities of the ion peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂, d₃), and fully deuterated (d₄) forms are used to calculate the isotopic purity.[8]

-

Objective: To confirm the chemical structure of Artemisinin-d4 and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[10]

-

Experiment: A standard ¹H NMR spectrum is acquired. The absence or reduced intensity of signals at specific chemical shifts, compared to the spectrum of unlabeled artemisinin, confirms the location of the deuterium atoms.

-

Data Analysis: The chemical shifts, signal integrations, and coupling patterns are compared to a reference spectrum of artemisinin to verify the structural integrity.[8]

Visualization of Workflows and Logical Relationships

Caption: Workflow for generating a Certificate of Analysis for Artemisinin-d4.

Caption: Logical flow for accepting or rejecting a batch based on CoA data.

Conclusion

The Certificate of Analysis for Artemisinin-d4 is a vital document that assures the quality and suitability of the material for its intended scientific application. By carefully examining the data presented in the CoA and understanding the underlying analytical methodologies, researchers can have confidence in the accuracy and reliability of their experimental results. This guide provides the foundational knowledge for a thorough interpretation of an Artemisinin-d4 CoA, enabling informed decisions in a research and development setting.

References

- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. documents.lgcstandards.com [documents.lgcstandards.com]

- 4. euroreference.anses.fr [euroreference.anses.fr]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. rdw.rowan.edu [rdw.rowan.edu]

- 7. An effective method for fast determination of artemisinin in Artemisia annua L. by high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and LC-QToF Characterization of Secondary Metabolites from an Endemic Plant Artemisia heptapotamica Poljak - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Artemisinin-d4 outside of malaria research

An In-depth Technical Guide to the Applications of Artemisinin-d4 Outside of Malaria Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Artemisinin and its derivatives are a class of compounds well-established for their potent antimalarial properties. However, their therapeutic potential extends far beyond parasitology. This technical guide explores the burgeoning applications of these compounds in oncology, virology, and immunology. A key focus is placed on the role of deuterated analogs, specifically Artemisinin-d4, as indispensable tools in the analytical quantification and pharmacokinetic modeling of these drugs. This document provides an overview of the mechanisms of action, quantitative efficacy data, detailed experimental protocols for in vitro assessment, and visual representations of the core signaling pathways involved.

The Role of Artemisinin-d4: An Analytical Internal Standard

Artemisinin-d4 is a stable, isotopically labeled version of artemisinin where four hydrogen atoms have been replaced by deuterium. Its primary application is not as a direct therapeutic agent but as an internal standard (IS) for analytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In pharmacokinetic (PK) studies, which are crucial for drug development, researchers need to accurately measure the concentration of a drug and its metabolites (like dihydroartemisinin, DHA) in biological matrices such as plasma. Due to their nearly identical chemical properties and elution times but different mass-to-charge ratios (m/z), deuterated standards like Artemisinin-d4 or Dihydroartemisinin-d4 (SIL-DHA) allow for precise quantification by correcting for sample loss during preparation and variations in instrument response[1][2]. The use of a stable isotope-labeled IS is a gold standard in bioanalytical method development, ensuring the reliability and accuracy of the data generated in preclinical and clinical trials[1].

Generalized Protocol: Quantification of Artemisinin Derivatives in Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol provides a framework for the determination of artemisinin or its derivatives in human plasma.

-

Sample Preparation:

-

Thaw 50 µL of human plasma samples on ice.

-

Add 150 µL of an ice-cold internal standard solution (e.g., Artemisinin-d4 in a plasma-water mix) to each plasma sample in a 96-well plate[3].

-

For derivatives like artemether and DHA, which can be unstable in the presence of ferrous iron (Fe²⁺) from hemolyzed patient samples, a stabilization agent like hydrogen peroxide (H₂O₂) may be added to oxidize Fe²⁺ to Fe³⁺ and protect the drug's endoperoxide bridge[1].

-

-

Extraction (Solid-Phase Extraction - SPE):

-

Condition a 96-well SPE plate (e.g., Oasis HLB™) by washing with methanol and then water[3].

-

Load the plasma-IS mixture onto the SPE plate.

-

Wash the wells to remove interfering substances.

-

Elute the analytes (drug and IS) using an appropriate organic solvent (e.g., acetonitrile).

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system[4].

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 column (e.g., Hypersil Gold C18) with an isocratic mobile phase, such as a 50:50 mixture of acetonitrile and 10 mM ammonium acetate, at a flow rate of 0.3-0.5 mL/min[2][3].

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific parent-to-daughter ion transitions for the analyte and the deuterated internal standard[2]. For example, DHA might be monitored at m/z 302 to 163, while its stable isotope-labeled IS would be monitored at a different transition, such as m/z 307 to 272[2].

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against a series of known concentrations.

-

Quantify the drug concentration in unknown samples by interpolating their peak area ratios from the calibration curve. The calibration range is typically from ~0.5-1.0 ng/mL (Lower Limit of Quantification, LLOQ) to ~750-1000 ng/mL[2][3][5].

-

Anticancer Applications

Artemisinin and its derivatives, particularly dihydroartemisinin (DHA) and artesunate, have demonstrated significant anticancer activity across a wide range of tumor types. Their mechanisms are multifactorial, primarily revolving around the induction of oxidative stress, cell death (apoptosis and ferroptosis), and inhibition of key cancer-promoting pathways.

Mechanisms of Action

-

Induction of Apoptosis: Artemisinins can induce programmed cell death by activating the intrinsic mitochondrial pathway. This involves increasing the Bax/Bcl-2 ratio, promoting the release of cytochrome c, and activating caspase-3[6].

-

Induction of Ferroptosis: A key anticancer mechanism is the induction of ferroptosis, an iron-dependent form of cell death characterized by lethal lipid peroxidation. The endoperoxide bridge of artemisinins reacts with intracellular ferrous iron, generating reactive oxygen species (ROS). Furthermore, derivatives like DHA can induce the lysosomal degradation of ferritin, increasing the labile iron pool and sensitizing cancer cells to ferroptosis[7][8][9].

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G2/M or G0/G1 phase[10].

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for artemisinin and its derivatives against various human cancer cell lines.

| Compound | Cancer Type | Cell Line | IC₅₀ Value | Reference |

| Artemisinin | Lung Cancer | A549 | 28.8 µg/mL | [10] |

| Artemisinin | Lung Cancer | H1299 | 27.2 µg/mL | [10] |

| Dihydroartemisinin | Liver Cancer | HepG2 | 40.2 µM (at 24h) | [10] |

| Dihydroartemisinin | Liver Cancer | Huh7 | 32.1 µM (at 24h) | [10] |

| Dihydroartemisinin | Liver Cancer | PLC/PRF/5 | 22.4 µM (at 24h) | [10] |

| Artemisinin Derivative | Gastric Cancer | BGC-823 | 8.30 µM | [10] |

| Artemisinin Derivative | Bladder Cancer | J82 | 61.8 nM | [10] |

| Artemisinin Derivative | Bladder Cancer | T24 | 56.9 nM | [10] |

Generalized Experimental Protocols

-

Seed cancer cells (3x10³ to 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the artemisinin compound for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO)[11][12].

-

Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C[11][12].

-

If using MTT, dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader[11].

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

-

Seed cells (e.g., 4x10⁵ cells/well) in 6-well plates and treat with the desired concentrations of the artemisinin compound for 24 or 48 hours[11][12][13].

-

Harvest both adherent and floating cells and wash them with ice-cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer provided in a commercial kit (e.g., BD Pharmingen)[11].

-

Add Annexin V-FITC and Propidium Iodide (PI) staining reagents to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark[11][12].

-

Analyze the samples within one hour using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic.

Signaling Pathway Visualization

References

- 1. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellbiopharm.com [cellbiopharm.com]

- 3. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.csiro.au [discovery.csiro.au]

- 10. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flow cytometry [bio-protocol.org]

Methodological & Application

Application Note: High-Throughput Quantification of Artemisinin in Human Plasma using Artemisinin-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of artemisinin in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Artemisinin-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described protocol, involving a straightforward solid-phase extraction (SPE) for sample cleanup, is suitable for high-throughput bioanalysis in clinical and research settings.

Introduction

Artemisinin and its derivatives are cornerstone treatments for malaria, a globally significant infectious disease. Accurate measurement of artemisinin concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The incorporation of a stable isotope-labeled internal standard, such as Artemisinin-d4, is critical for mitigating analytical variability and ensuring data reliability. This document provides a detailed protocol for the quantification of artemisinin in human plasma using Artemisinin-d4 as an internal standard.

Experimental Protocols

Materials and Reagents

-

Artemisinin (Reference Standard)

-

Artemisinin-d4 (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Water (LC-MS Grade)

-

Ammonium Acetate

-

Formic Acid

-

Human Plasma (K2EDTA)

-

Oasis HLB µElution Plates

Sample Preparation

-

Spiking of Internal Standard : To 50 µL of human plasma in a 96-well plate, add 50 µL of Artemisinin-d4 working solution (in 50% acetonitrile/water) to achieve a final concentration of 50 ng/mL.

-

Solid-Phase Extraction (SPE) :

-

Condition the Oasis HLB µElution plate wells with 200 µL of methanol followed by 200 µL of water.

-

Load the plasma/internal standard mixture onto the conditioned wells.

-

Wash the wells with 200 µL of 5% methanol in water.

-

Elute the analytes with 2 x 50 µL of acetonitrile.

-

-

Sample Dilution : Dilute the eluate with 50 µL of water prior to injection.

Liquid Chromatography

-

LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column : A C18 reversed-phase column (e.g., Hypersil Gold C18, 100 mm x 2.1 mm, 5 µm) is suitable.

-

Mobile Phase A : 10 mM Ammonium Acetate in Water with 0.1% Formic Acid

-

Mobile Phase B : Acetonitrile with 0.1% Formic Acid

-

Flow Rate : 0.5 mL/min

-

Gradient : A gradient can be optimized, for example:

-

0-1.0 min: 50% B

-

1.1-2.0 min: Ramp to 95% B

-

2.1-3.0 min: Hold at 95% B

-

3.1-4.0 min: Return to 50% B and equilibrate

-

-

Injection Volume : 10 µL

-

Column Temperature : 40 °C

Mass Spectrometry

-

Mass Spectrometer : A triple quadrupole mass spectrometer.

-

Ionization Source : Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions :

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Artemisinin | 283.2 | 265.2, 219.1, 151.1 | Optimized for instrument |

| Artemisinin-d4 | 287.2 | 269.2, 223.1, 153.1 | Optimized for instrument |

Note: The specific product ions and collision energies should be optimized on the instrument being used.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of artemisinin to Artemisinin-d4 against the concentration of artemisinin standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 1: Representative Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy at LLOQ | 85 - 115% |

| Precision at LLOQ | < 20% |

Precision and Accuracy

The precision and accuracy of the method are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 2: Representative Intra- and Inter-Assay Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |

| Low | 3 | < 10% | 90 - 110% | < 15% | 90 - 110% |

| Medium | 100 | < 10% | 90 - 110% | < 15% | 90 - 110% |

| High | 800 | < 10% | 90 - 110% | < 15% | 90 - 110% |

Note: The data presented in Tables 1 and 2 are illustrative and should be confirmed during method validation.

Mandatory Visualization

Caption: Experimental workflow for the LC-MS/MS analysis of artemisinin.

Discussion

The use of Artemisinin-d4 as an internal standard is paramount for achieving reliable quantitative results in the bioanalysis of artemisinin. Being a stable isotope-labeled analog, it co-elutes with the analyte and experiences similar ionization effects, thereby effectively normalizing for variations during sample preparation and analysis. The described solid-phase extraction method provides excellent sample cleanup, removing phospholipids and other matrix components that can cause ion suppression or enhancement.

The sensitivity of this method, with a lower limit of quantification in the low ng/mL range, is adequate for most clinical pharmacokinetic studies.[1] The method demonstrates good linearity, precision, and accuracy, meeting the typical requirements for bioanalytical method validation as per regulatory guidelines.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantification of artemisinin in human plasma. The incorporation of Artemisinin-d4 as an internal standard ensures the accuracy and robustness of the assay, making it a valuable tool for researchers, scientists, and drug development professionals in the field of antimalarial drug research.

References

Protocol for the Quantification of Artemisinin in Human Plasma using Artemisinin-d4 by LC-MS/MS

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of artemisinin in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Artemisinin-d4, to ensure high accuracy and precision. The protocol covers plasma sample preparation using both Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), chromatographic and mass spectrometric conditions, and method validation parameters. This application note is intended to serve as a comprehensive guide for researchers in clinical pharmacology and drug development.

Introduction

Artemisinin and its derivatives are cornerstone treatments for malaria, recommended as first-line therapy for Plasmodium falciparum infections worldwide.[1] Due to their unique pharmacokinetic properties, including potential auto-induction of metabolism, robust and sensitive bioanalytical methods are crucial for clinical and pharmacological studies.[1] These compounds lack strong UV chromophores or native fluorescence, making LC-MS/MS the analytical method of choice for their quantification in biological matrices.[1] The use of a stable isotope-labeled internal standard like Artemisinin-d4 is critical for correcting matrix effects and variations in sample processing, thereby ensuring the reliability of the results.

Experimental Protocols

Materials and Reagents

-

Artemisinin (Reference Standard)

-

Artemisinin-d4 (Internal Standard, IS)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Ammonium Acetate (ACS grade or higher)

-

Formic Acid (LC-MS grade)

-

Water (Deionized, 18 MΩ·cm)

-

Human Plasma (K2-EDTA or Heparin)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

-

Ethyl Acetate (HPLC grade)

-

Methyl-tert-butyl ether (MTBE, HPLC grade)

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Artemisinin and Artemisinin-d4 by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Artemisinin stock solution in 50:50 acetonitrile/water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Artemisinin-d4 stock solution in 50:50 acetonitrile/water.

Note on Stability: Artemisinin and its derivatives can be unstable in plasma. It is recommended to keep plasma samples on ice during processing and to minimize the time samples are at room temperature.[1]

Sample Preparation

Two common methods for plasma sample preparation are presented below.

This high-throughput method is suitable for a large number of samples.

-

Sample Spiking: To 100 µL of plasma sample, add 20 µL of the Internal Standard Working Solution (100 ng/mL Artemisinin-d4). Vortex briefly.

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the spiked plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through.

-

Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Sample Spiking: To 200 µL of plasma sample, add 20 µL of the Internal Standard Working Solution (100 ng/mL Artemisinin-d4). Vortex briefly.

-

Extraction: Add 1 mL of methyl-tert-butyl ether (MTBE) to the sample. Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 35°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrument used.

| Parameter | Recommended Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic (e.g., 50:50 A:B) or a suitable gradient to achieve separation |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Artemisinin: [M+NH₄]⁺ Precursor: m/z 300.2 → Product: m/z 209.1Artemisinin-d4: [M+NH₄]⁺ Precursor: m/z 304.2 → Product: To be optimized |

| Gas Temperatures | Optimized for the specific instrument |

| Ion Spray Voltage | Optimized for the specific instrument |

Note on MRM for Artemisinin-d4: The precursor ion for Artemisinin-d4 will be 4 mass units higher than that of unlabeled Artemisinin. The product ion(s) and collision energy must be determined by infusing a solution of Artemisinin-d4 into the mass spectrometer.

Data Presentation

The following tables summarize typical validation parameters for the quantification of artemisinin in human plasma, compiled from various published methods.

Table 1: Linearity and Sensitivity

| Analyte | Internal Standard | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |

| Artemisinin | Artesunate | 1.03 - 762 | 1.03 | >0.99 | [1] |

| Dihydroartemisinin | SIL-DHA | 1 - 1000 | 1 | >0.995 |

Table 2: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Artemisinin | Low | 2.89 | 3.98 | 5.46 | N/A | [1] |

| Artemisinin | Mid | 40.7 | 2.62 | 3.24 | N/A | [1] |

| Artemisinin | High | 571 | 3.32 | 4.35 | N/A | [1] |

| Dihydroartemisinin | Low | 5 | 4.16 | 3.04 | 99.99 - 107.47 | |

| Dihydroartemisinin | Mid | 50 | 2.79 | 1.46 | 96.45 - 102.85 | |

| Dihydroartemisinin | High | 800 | 3.15 | 2.11 | 98.71 - 105.32 |

Table 3: Recovery

| Analyte | Extraction Method | QC Level (ng/mL) | Recovery (%) | Reference |

| Artemisinin | SPE | 2.89 - 571 | High | [1] |

| Dihydroartemisinin | SPE | 5 and 800 | >85 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for Artemisinin quantification in plasma.

Artemisinin Metabolism Pathway

Caption: Simplified metabolic pathway of Artemisinin.

References

Application Notes and Protocols for the Quantitative Analysis of Artemisinin using Artemisinin-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin and its derivatives are a class of drugs that possess the most rapid action of all current drugs against Plasmodium falciparum malaria. The accurate and precise quantification of artemisemisinin in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Artemisinin-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response. These application notes provide a detailed protocol for the quantification of artemisinin in human plasma using Artemisinin-d4 as an internal standard.

Data Presentation

The following table summarizes typical validation parameters for the quantitative analysis of artemisinin by LC-MS/MS using a deuterated internal standard. These values are representative of a well-validated method and should be used as a guideline.

| Validation Parameter | Typical Performance |

| Linearity | |

| Calibration Curve Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Sensitivity | |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy & Precision | |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of nominal concentration |

| Matrix Effect | |

| Matrix Factor | 0.85 - 1.15 |

| Recovery | |

| Extraction Recovery | > 80% |

Experimental Protocols

This section details the methodology for the quantitative analysis of artemisinin in human plasma.

Materials and Reagents

-

Artemisinin (analytical standard)

-

Artemisinin-d4 (internal standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation

-